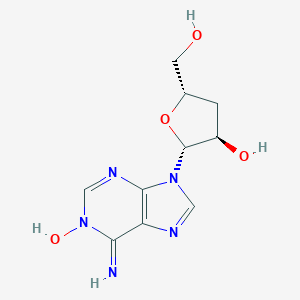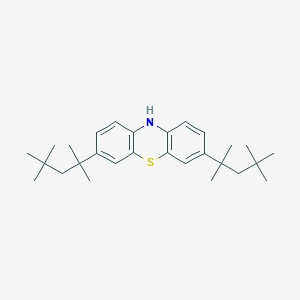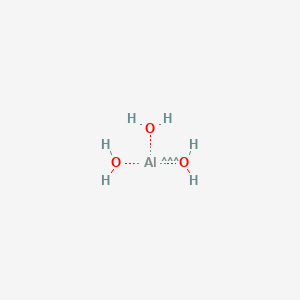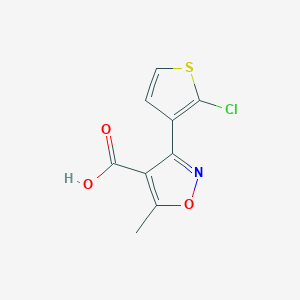
N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetamide, commonly known as DMTF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMTF is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 277.29 g/mol. In
Wirkmechanismus
The mechanism of action of DMTF is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins. DMTF has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. DMTF has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Biochemische Und Physiologische Effekte
DMTF has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial effects. In vitro studies have shown that DMTF inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DMTF has also been shown to have anti-bacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
DMTF has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, DMTF has some limitations for use in lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It is also relatively expensive compared to other compounds, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on DMTF. One area of interest is the development of DMTF-based drugs for the treatment of cancer and inflammation. Another area of interest is the use of DMTF as a building block for the synthesis of novel polymers and materials. Additionally, more research is needed to fully understand the mechanism of action of DMTF and its potential applications in various fields.
Synthesemethoden
DMTF can be synthesized using a simple one-pot reaction between 2,4-dimethylphenylamine and trifluoroacetyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The yield of the reaction is typically high, and the purity of the product can be improved using recrystallization.
Wissenschaftliche Forschungsanwendungen
DMTF has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, DMTF has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. In materials science, DMTF has been used as a building block for the synthesis of novel polymers and materials. In environmental science, DMTF has been studied as a potential pollutant and its degradation products have been investigated.
Eigenschaften
CAS-Nummer |
14618-47-4 |
|---|---|
Produktname |
N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetamide |
Molekularformel |
C10H10F3NO |
Molekulargewicht |
217.19 g/mol |
IUPAC-Name |
N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H10F3NO/c1-6-3-4-8(7(2)5-6)14-9(15)10(11,12)13/h3-5H,1-2H3,(H,14,15) |
InChI-Schlüssel |
MFSPRVXZMOZECF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C(F)(F)F)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)C(F)(F)F)C |
Andere CAS-Nummern |
14618-47-4 |
Synonyme |
N-(2,4-dimethylphenyl)-2,2,2-trifluoro-acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



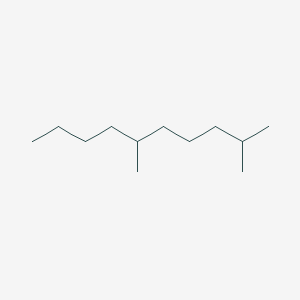
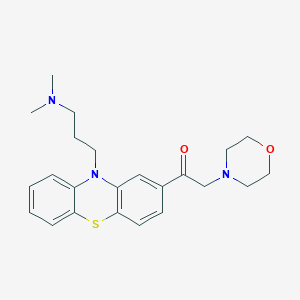
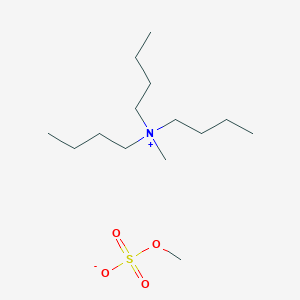
![5,8-Dichloropyrazino[2,3-d]pyridazine](/img/structure/B82115.png)
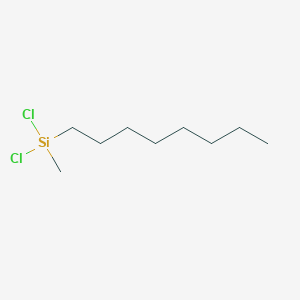
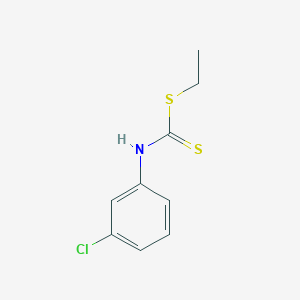
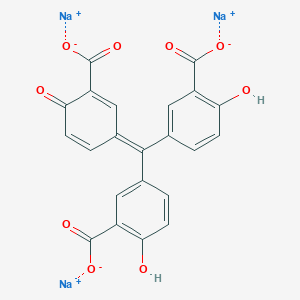
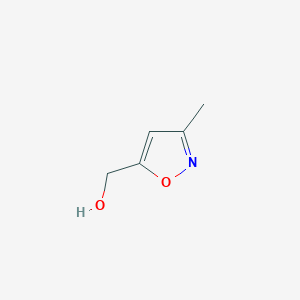
![1-[2-(Ethylphenylamino)ethyl]pyridinium chloride](/img/structure/B82125.png)
